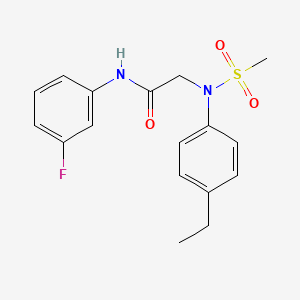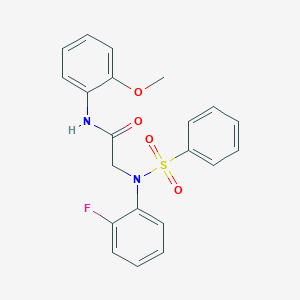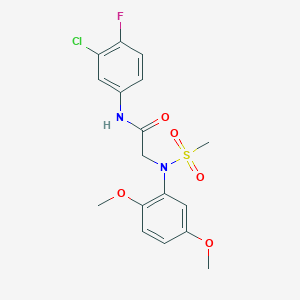
N~2~-(4-ethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-ethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EFMC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EFMC belongs to the class of molecules known as glycine transporter inhibitors, which are being investigated for their potential use in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N~2~-(4-ethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the glycine transporter, which is responsible for removing glycine from the synaptic cleft. Glycine is an important neurotransmitter that plays a key role in regulating neuronal activity in the brain. By inhibiting the glycine transporter, this compound increases the concentration of glycine in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its glycine transporter inhibitory activity, this compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are also involved in regulating neuronal activity in the brain. This compound has also been shown to increase the levels of several important neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(4-ethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its selectivity for the glycine transporter, which makes it a useful tool for studying the role of glycine in neuronal function. However, one limitation of this compound is its relatively short half-life in vivo, which can make it difficult to study in animal models. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Orientations Futures
There are a number of potential future directions for research on N~2~-(4-ethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the investigation of this compound as a treatment for other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on neuronal function. Finally, the development of more stable analogs of this compound may help to overcome some of the limitations associated with its use in animal models.
Applications De Recherche Scientifique
N~2~-(4-ethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. One area of research has been the investigation of this compound as a treatment for schizophrenia. Studies have shown that this compound is able to improve cognitive function in animal models of schizophrenia, suggesting that it may have potential as a new treatment option for this disorder.
Propriétés
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-3-13-7-9-16(10-8-13)20(24(2,22)23)12-17(21)19-15-6-4-5-14(18)11-15/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYAFLXRQHFPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-isopropyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3542840.png)
![methyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]amino}benzoate](/img/structure/B3542859.png)
![N-cyclohexyl-N'-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]urea](/img/structure/B3542868.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542877.png)

![4-{2-[(4-fluorobenzyl)oxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3542888.png)


![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B3542905.png)

![N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3542916.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3542922.png)
![ethyl 4-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3542932.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3542933.png)